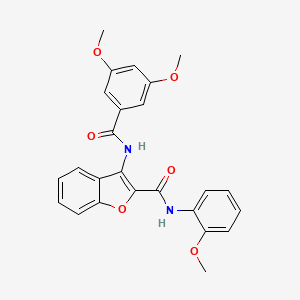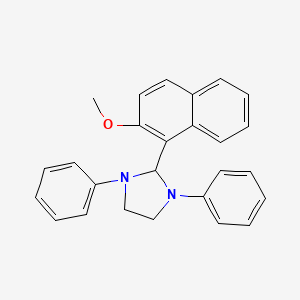
2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine, commonly known as MNI-1, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using a variety of methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Scientific Research Applications
Pharmacophore Models and Receptor Affinity
A study focused on derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione, including compounds related to 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine. These compounds were assessed for their affinity towards 5-HT(1A) and α(1)-adrenoceptors. The research utilized molecular mechanics and DFT methods to investigate the 3D structure of these compounds, providing insights into structure-activity relationships based on pharmacophore models (Handzlik et al., 2011).
Biological Activities and Synthesis Characterization
Another study synthesized and characterized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, closely related to the queried compound. The research highlighted the imidazole nitrogen's importance in biological and pharmaceutical applications due to its ionizable and aromatic characteristics, which enhance pharmacokinetic properties. This study contributes to understanding the synthesis and biological activities of imidazole-containing compounds (Ramanathan, 2017).
Antibacterial Activities
A study on hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione, including derivatives similar to 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine, investigated their antibacterial activities. The synthesis was carried out using a copper-catalyzed click reaction, and the compounds showed activity against both Gram-positive and Gram-negative bacteria (Keivanloo et al., 2020).
Novel Thiazoles Derivatives and Anti-Tubercular Agents
Research on novel thiazoles derivatives containing a methoxy-napthyl moiety revealed moderate anti-tuberculosis activities, indicating potential applications in combating tuberculosis. Some compounds demonstrated excellent antibacterial activity, highlighting the diverse biological applications of such derivatives (Prasad & Nayak, 2016).
Synthesis and Characterization for Antibacterial and Antifungal Agents
A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, closely related to the compound , were synthesized and showed significant antibacterial and antifungal activities. This study contributes to the understanding of the synthesis and potential application of such compounds as antimicrobial agents (Helal et al., 2013).
properties
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-29-24-17-16-20-10-8-9-15-23(20)25(24)26-27(21-11-4-2-5-12-21)18-19-28(26)22-13-6-3-7-14-22/h2-17,26H,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVCEEJRWIBZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


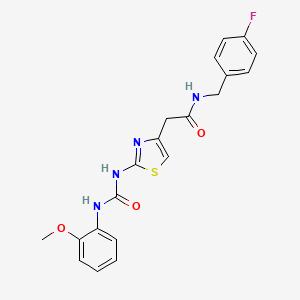
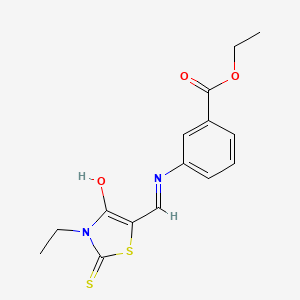
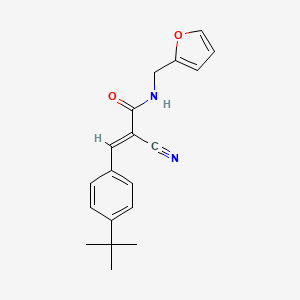
![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)
![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)


![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)
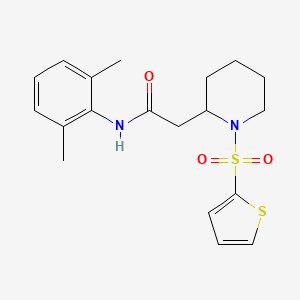
![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)
![ethyl 2,4-dimethyl-5-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)

